molecular formula C29H33IN2S2 B13793333 3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide CAS No. 70677-52-0

3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide

Cat. No.: B13793333
CAS No.: 70677-52-0
M. Wt: 600.6 g/mol
InChI Key: WYEOWHRDKALYRZ-UHFFFAOYSA-M
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Description

3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide is a complex organic compound characterized by its unique structure comprising benzothiazole and cyclohexene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and cyclohexene intermediates, followed by their condensation under controlled conditions. Common reagents used in these reactions include ethyl iodide, benzothiazole derivatives, and cyclohexene compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide has a wide range of scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, such as dyes and pigments, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced cellular damage. Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially affecting gene expression and protein function.

Properties

CAS No.

70677-52-0

Molecular Formula

C29H33IN2S2

Molecular Weight

600.6 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[[(3E)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C29H33N2S2.HI/c1-6-30-23-12-8-10-14-25(23)32-27(30)16-21-18-29(4,5)19-22(20(21)3)17-28-31(7-2)24-13-9-11-15-26(24)33-28;/h8-17H,6-7,18-19H2,1-5H3;1H/q+1;/p-1

InChI Key

WYEOWHRDKALYRZ-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C3=C(/C(=C/C4=[N+](C5=CC=CC=C5S4)CC)/CC(C3)(C)C)C.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC3=C(C(=CC4=[N+](C5=CC=CC=C5S4)CC)CC(C3)(C)C)C.[I-]

Origin of Product

United States

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